![molecular formula C17H19NO2S B4958527 2-(benzylthio)-N-(4-methoxyphenyl)propanamide](/img/structure/B4958527.png)
2-(benzylthio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-(Benzylthio)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZP, and it is a derivative of the amphetamine class of compounds. BZP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of BZP is not fully understood, but it is believed to involve the release of dopamine and norepinephrine in the brain. BZP has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the desired effects of BZP.
Biochemical and Physiological Effects:
BZP has been found to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. BZP has also been found to increase the release of certain hormones, such as cortisol and prolactin. BZP has been shown to have effects on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in lab experiments, including its availability, ease of synthesis, and low cost. BZP has also been found to have a relatively low toxicity profile compared to other stimulants. However, BZP has several limitations, including its potential for abuse, lack of selectivity for specific neurotransmitter systems, and limited understanding of its mechanism of action.
Future Directions
There are several future directions for research on BZP, including the development of more selective analogs with improved pharmacokinetic properties. BZP has also been studied for its potential use in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of BZP and its potential applications in various fields. Additionally, research is needed to determine the long-term effects of BZP use and its potential for abuse.
Synthesis Methods
BZP can be synthesized using various methods, including the reaction of benzyl chloride with thioanisole in the presence of a base. Another method involves the reaction of benzyl mercaptan with 4-methoxyphenylacetonitrile in the presence of a base. The synthesis of BZP has also been achieved using other methods, such as the reaction of benzyl chloride with thiophenol in the presence of a base. The synthesis of BZP is a complex process that requires careful monitoring and control of reaction conditions to ensure the desired product is obtained.
Scientific Research Applications
BZP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BZP has been found to exhibit stimulant properties similar to those of amphetamines, and it has been used as a substitute for amphetamines in some cases. BZP has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
2-benzylsulfanyl-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13(21-12-14-6-4-3-5-7-14)17(19)18-15-8-10-16(20-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKVLSVVMTVHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-benzylsulfanyl-N-(4-methoxyphenyl)propanamide |
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